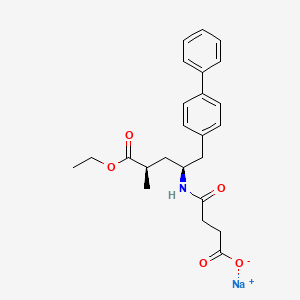

Sacubitril sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTBVEJIZWGATF-JKSHRDEXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164362 | |

| Record name | AHU-377 sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149690-05-1 | |

| Record name | Sacubitril sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149690051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHU-377 sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-{[(2S,4R)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACUBITRIL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOP72GEP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sacubitril Prodrug Activation to LBQ657: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sacubitril is an ethyl ester prodrug that undergoes enzymatic hydrolysis to its biologically active metabolite, sacubitrilat (LBQ657). This activation is a critical step for the therapeutic efficacy of sacubitril/valsartan combination therapy in heart failure. This technical guide provides an in-depth overview of the mechanism of sacubitril activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the activation pathway and experimental workflows. The information is intended to support further research and development in the field of cardiovascular pharmacology.

The Core Mechanism: Enzymatic Hydrolysis by Carboxylesterase 1 (CES1)

Sacubitril is specifically designed as a prodrug to improve its oral bioavailability.[1] Upon oral administration, sacubitril is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[2][3][4] The primary and essential step in its bioactivation is the hydrolysis of the ethyl ester moiety to form the active diacid metabolite, LBQ657.[2][3][5][6]

Extensive in vitro studies have unequivocally identified Carboxylesterase 1 (CES1) as the key enzyme responsible for this conversion.[2][3][4][7] CES1 is a major drug-metabolizing enzyme predominantly expressed in the liver, accounting for a significant portion of the total hydrolytic activity in this organ.[7] Studies using human liver S9 fractions, recombinant human CES1, and specific chemical inhibitors have confirmed that sacubitril is a selective substrate for CES1, with minimal to no involvement of Carboxylesterase 2 (CES2).[2][3][4]

The activation of sacubitril is highly efficient, leading to rapid systemic exposure to the active metabolite LBQ657.[8][9] However, the expression and activity of CES1 can vary significantly among individuals due to genetic polymorphisms.[2][3][4][7] For instance, the CES1 genetic variant G143E has been identified as a loss-of-function variant that can significantly impair the activation of sacubitril, potentially impacting the therapeutic outcome.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the pharmacokinetics of sacubitril and its active metabolite, LBQ657, following oral administration of sacubitril/valsartan.

Table 1: Pharmacokinetic Parameters of Sacubitril and LBQ657 in Healthy Subjects (Single Dose)

| Parameter | Sacubitril | LBQ657 | Reference(s) |

| Tmax (median, h) | 0.50 - 1.25 | 2.00 - 3.00 | [10] |

| Cmax | Dose-dependent | Dose-proportional increase | [10] |

| AUC0-last | Dose-dependent | Dose-proportional increase | [10] |

| Terminal Half-life (mean, h) | ~1.3 - 1.4 | ~11.5 - 12 | [8][9][11] |

| Oral Bioavailability | ≥60% | - | [1][11] |

Table 2: Pharmacokinetic Parameters of Sacubitril and LBQ657 in Heart Failure Patients (Multiple Doses)

| Parameter | Sacubitril | LBQ657 | Reference(s) |

| Tmax (median, h) | 0.5 | 2.5 | [12][13] |

| Cmax (at 200 mg bid) | Approx. dose-proportional | Approx. dose-proportional | [12][13] |

| AUC0–12 h (at 200 mg bid) | Approx. dose-proportional | Approx. dose-proportional | [12][13] |

| Accumulation at Steady State | No significant accumulation | ~1.6-fold | [1][6] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the activation mechanism of sacubitril.

In Vitro Sacubitril Hydrolysis Assay using Human Liver S9 Fractions

Objective: To determine the primary site of sacubitril activation and identify the class of enzymes involved.

Methodology:

-

Preparation of Incubation Mixtures: Sacubitril (e.g., 200 μM) is incubated with human liver S9 fractions (e.g., 0.05 mg/ml) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C.[2]

-

Inhibition Studies: To identify the enzyme class, incubations are performed in the presence and absence of specific inhibitors. For instance, bis-(p-nitrophenyl) phosphate (BNPP), a potent inhibitor of CES1, is used to assess the contribution of carboxylesterases.[2][3]

-

Reaction Termination and Sample Preparation: The reaction is stopped at various time points (e.g., 10 minutes) by adding a cold organic solvent like acetonitrile.[2] The samples are then centrifuged to precipitate proteins.

-

Quantification of LBQ657: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of LBQ657.[2][14][15][16]

Determination of Sacubitril Activation by Recombinant Human Carboxylesterases

Objective: To confirm the specific carboxylesterase isoform responsible for sacubitril hydrolysis.

Methodology:

-

Enzyme Preparation: Recombinant human CES1 and CES2 are prepared in a suitable buffer (e.g., PBS) at a specific concentration (e.g., 5 ng/μl).[2]

-

Kinetic Assay: The hydrolysis reaction is initiated by mixing the recombinant enzyme with varying concentrations of sacubitril (e.g., 31.25 to 2000 μM).[2]

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).[2]

-

Analysis: The formation of LBQ657 is quantified using LC-MS/MS to determine the kinetic parameters (e.g., Km and Vmax) for each enzyme isoform.[2]

Cellular Assay using CES1-Transfected Cell Lines

Objective: To investigate the impact of genetic variants of CES1 on sacubitril activation.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected with plasmids expressing wild-type (WT) CES1 or a specific genetic variant (e.g., G143E).[2]

-

Preparation of Cell Lysates (S9 fractions): S9 fractions are prepared from the transfected cells.

-

Incubation: Sacubitril is incubated with the S9 fractions from cells expressing WT CES1 and the variant CES1.[2]

-

Quantification and Comparison: The formation of LBQ657 is measured by LC-MS/MS and the hydrolytic activity is compared between the WT and variant-expressing cells to assess the functional consequence of the genetic variation.[2]

Visualizations

The following diagrams illustrate the sacubitril activation pathway and a typical experimental workflow.

References

- 1. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ijpsm.com [ijpsm.com]

- 7. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Disposition and metabolism of [(14)C] Sacubitril/Valsartan (formerly LCZ696) an angiotensin receptor neprilysin inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Safety and Tolerability of Sacubitril/Valsartan (LCZ696) After Single-Dose Administration in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study – ScienceOpen [scienceopen.com]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

An In-depth Technical Guide to the Crystal Structure Analysis of Sacubitril Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of sacubitril sodium, a critical component of the angiotensin receptor-neprilysin inhibitor, sacubitril/valsartan. Understanding the crystalline structure of active pharmaceutical ingredients (APIs) is paramount in drug development for ensuring stability, bioavailability, and consistent manufacturing. This document details the known polymorphic forms of sacubitril sodium, presenting key analytical data, experimental methodologies for characterization, and visual representations of analytical workflows and polymorphic relationships.

Introduction to the Crystalline State of Sacubitril Sodium

Sacubitril sodium exhibits polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability. The control and characterization of these forms are crucial for the development of a robust and effective drug product. To date, several crystalline forms of sacubitril sodium have been identified and are designated as Form A, Form B, Form C, Form D, and Form E.[1][2][3]

Quantitative Data on Crystalline Forms

The primary techniques used to characterize the different polymorphic forms of sacubitril sodium are Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses for each identified form.

Powder X-Ray Diffraction (PXRD) Data

PXRD is a fundamental technique for the identification and differentiation of crystalline phases. Each polymorph exhibits a unique diffraction pattern, characterized by peaks at specific 2θ angles. The data presented below was obtained using Cu-Kα radiation.

| Crystal Form | Characteristic PXRD Peaks (2θ ± 0.2°) |

| Form A | 6.0, 7.0, 11.8, 18.2, 19.7, 23.5[1][4] |

| Form B | 5.1, 10.4, 11.2, 19.2, 19.7, 21.3, 21.8[4] |

| Form C | 6.5, 10.5, 11.2, 19.3, 21.4, 22.0[1][2] |

| Additional preferred peaks: 12.7, 14.5, 16.8, 27.2[1][2] | |

| Form D | 5.2, 8.7, 10.4, 12.2, 15.7[1][2][5] |

| Form E | 8.2, 10.4, 11.0, 13.9, 16.7, 21.3[1][2][6] |

Thermal Analysis Data

DSC is employed to measure the thermal properties of a material, such as its melting point. Different polymorphs will typically have different melting points due to variations in their crystal lattice energies.

| Crystal Form | Melting Point (°C) | DSC Endothermic Peak (°C) |

| Form A | 167-168[1][2] | ~168 (at 10°C/min)[1][4] |

| Form B | 133-136[1][2] | ~133 and ~159 (at 10°C/min)[4] |

| Form C | ~136 ± 5[1][2][5] | Not specified |

| Form D | ~117 ± 5[1][2][5] | Not specified |

| Form E | ~130 ± 5[1][2][6] | Not specified |

Experimental Protocols

Detailed and consistent experimental methodologies are essential for the reliable characterization of polymorphic forms. The following sections outline standard protocols for the key analytical techniques used in the study of sacubitril sodium.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form of sacubitril sodium by its characteristic diffraction pattern.

Methodology:

-

Sample Preparation: A small amount of the sacubitril sodium powder (typically 10-20 mg) is gently packed into a sample holder. The surface of the powder should be smooth and level with the holder's surface to minimize preferred orientation effects.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5406 Å) is used.

-

Data Collection:

-

The sample is scanned over a 2θ range of 2° to 40°.

-

A step size of 0.02° and a scan speed of 1°/min are typically employed.

-

The instrument is operated at a voltage of 40 kV and a current of 40 mA.

-

-

Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to the reference patterns of the known polymorphs for identification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of sacubitril sodium polymorphs.

Methodology:

-

Sample Preparation: Approximately 2-5 mg of the sacubitril sodium sample is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Data Collection:

-

The sample is heated at a constant rate, typically 10°C/min.

-

The temperature range is generally from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 200°C).

-

An inert nitrogen atmosphere is maintained with a purge gas flow rate of 50 mL/min.

-

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and the peak maximum of any endothermic or exothermic events. The melting point is typically reported as the onset of the melting endotherm.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of volatile components (e.g., water or residual solvents) in the sacubitril sodium sample.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sacubitril sodium sample is placed in a tared TGA pan (typically ceramic or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Data Collection:

-

The sample is heated at a constant rate, such as 10°C/min, over a temperature range from ambient to a temperature where decomposition is expected.

-

An inert nitrogen atmosphere is used with a typical flow rate of 50-100 mL/min.

-

-

Data Analysis: The TGA curve, which plots mass change as a function of temperature, is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost. This information is crucial for identifying solvates or hydrates and understanding the decomposition profile.[5][6]

Visualized Workflows and Relationships

Graphical representations are powerful tools for illustrating complex processes and relationships in a clear and concise manner. The following diagrams, generated using Graphviz, depict the experimental workflow for crystal structure analysis and the solvent-mediated generation of different sacubitril sodium polymorphs.

Conclusion

The solid-state landscape of sacubitril sodium is characterized by the existence of at least five distinct crystalline forms. Each form has been identified through a combination of Powder X-Ray Diffraction and Differential Scanning Calorimetry, revealing unique structural fingerprints and thermal properties. The choice of crystallization solvent plays a key role in determining which polymorphic form is produced. For drug development professionals, a thorough understanding and rigorous control of the crystalline form of sacubitril sodium are essential for ensuring the quality, stability, and performance of the final pharmaceutical product. This guide provides the foundational data and methodologies to support these critical activities.

References

- 1. dl.astm.org [dl.astm.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. US10683260B2 - Crystalline form of sacubitril sodium salt - Google Patents [patents.google.com]

- 4. EP3511317A1 - New crystalline form of sacubitril sodium salt - Google Patents [patents.google.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Pharmacokinetics of Sacubitril and its Active Metabolite LBQ657 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of sacubitril and its active metabolite, LBQ657. Sacubitril is a neprilysin inhibitor prodrug that, in combination with the angiotensin receptor blocker valsartan, is used for the treatment of heart failure. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the clinical development and safe application of this therapeutic agent.

Introduction to Sacubitril and LBQ657

Sacubitril (AHU377) is orally administered as part of a supramolecular complex with valsartan. Following oral administration, this complex dissociates, and sacubitril is rapidly absorbed and then metabolized by esterases to its active form, LBQ657.[1] LBQ657 is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, LBQ657 increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the context of heart failure.

Quantitative Pharmacokinetic Data in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of sacubitril and LBQ657 following oral administration in various preclinical species. These data are essential for interspecies scaling and for predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Sacubitril in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Rat | 15 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | ~1.4 | [1][2] |

| Dog (Beagle) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Comprehensive pharmacokinetic data for sacubitril, the prodrug, is limited in publicly available literature for preclinical models, as it is rapidly converted to LBQ657.

Table 2: Pharmacokinetic Parameters of LBQ657 in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Rat | 15 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | ~11.5 | [1][2] |

| Dog (Beagle) | 225 (as sacubitril/valsartan) | 13,686 ± 7418 | Data not available | Data not available | Data not available | |

| Dog (Beagle) | 675 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | Data not available | |

| Cynomolgus Monkey | 50 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | Increased half-life of Aβ1-42 (65.3%), Aβ1-40 (35.2%), and Aβtotal (29.8%) acutely | [3] |

Experimental Protocols

This section details the methodologies for conducting preclinical pharmacokinetic studies of sacubitril and LBQ657, from animal handling to bioanalytical quantification.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats and Beagle dogs are commonly used preclinical species.

-

Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum, except for fasting periods before dosing.

-

Acclimatization: Animals should be allowed to acclimate to the housing facilities for at least one week before the start of the study.

Dosing and Sample Collection

-

Formulation and Administration: Sacubitril, typically as part of the sacubitril/valsartan complex, is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration. Dosing is performed by oral gavage.

-

Blood Sampling:

-

Rat: Blood samples (approximately 0.2-0.3 mL) are collected serially from the jugular vein or via tail vein sampling at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Dog: Blood samples (approximately 1-2 mL) are collected from the cephalic or jugular vein at similar time points as for rats.

-

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 1,700 g for 10 minutes at 4°C) to separate the plasma.[4] The resulting plasma is transferred to clean tubes and stored at -70°C or lower until analysis.[4]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of sacubitril and LBQ657 in plasma.[4][5]

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a small volume of plasma (e.g., 50 µL), add an internal standard solution (e.g., deuterated sacubitril and LBQ657).

-

Precipitate plasma proteins by adding a solvent like acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[4]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for sacubitril, LBQ657, and their respective internal standards.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by sacubitril/LBQ657 and a typical experimental workflow for a preclinical pharmacokinetic study.

Signaling Pathway of Sacubitril/Valsartan

Caption: Mechanism of action of sacubitril/valsartan.

Experimental Workflow for Preclinical Pharmacokinetic Study

References

- 1. Pharmacokinetics, Safety and Tolerability of Sacubitril/Valsartan (LCZ696) After Single-Dose Administration in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The effect of angiotensin receptor neprilysin inhibitor, sacubitril/valsartan, on central nervous system amyloid-β concentrations and clearance in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

Molecular Docking Studies of Sacubitril with Neprilysin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking and dynamics simulations of sacubitril with its target, neprilysin. The following sections detail the quantitative binding data, comprehensive experimental protocols, and the underlying signaling pathways, offering a complete picture for computational drug design and analysis in this area.

Quantitative Data Summary

Molecular docking and molecular dynamics (MD) simulations have been employed to quantify the interaction between sacubitril's active metabolite, sacubitrilat (LBQ657), and neprilysin. The key quantitative metrics from these studies are summarized below, providing a comparative look at the binding affinity and inhibitory potential.

| Parameter | Value | Method | Reference(s) |

| Binding Energy (ΔG) | -7.45 kcal/mol | Molecular Docking | [1] |

| Binding Energy (ΔG) | -20.69 kcal/mol | MD with MM/GBSA | [1] |

| Inhibition Constant (Ki) | 3.49 µM | Molecular Docking | [1] |

| IC50 | 5 nM | Biochemical Assay | [2][3] |

Experimental Protocols

This section outlines the detailed methodologies for performing in silico studies on the sacubitril-neprilysin complex, from initial protein and ligand preparation to the final binding free energy calculations.

Molecular Docking Protocol

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.

2.1.1. Protein Preparation

-

Structure Retrieval: The three-dimensional crystal structure of human neprilysin is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for neprilysin in complex with inhibitors include 6GID and 5JMY.[1][4][5][6]

-

Pre-processing: The downloaded protein structure is prepared using software such as BIOVIA Discovery Studio or AutoDockTools.[1][2] This involves:

-

Receptor Rigidity: For the purpose of docking, the neprilysin protein is typically treated as a rigid structure.[1]

2.1.2. Ligand Preparation

-

Active Metabolite: Sacubitril is a prodrug that is metabolized into its active form, sacubitrilat (LBQ657), by esterases.[7] Therefore, the carboxylate anion of sacubitrilat is used for docking studies.[1]

-

Geometry Optimization: The 3D structure of sacubitrilat is generated and its geometry is optimized using computational chemistry software like Gaussian.[8]

-

Ligand Flexibility: The ligand is set to be flexible during the docking process, allowing its bonds to rotate freely.[1]

2.1.3. Grid Generation and Docking

-

Binding Site Definition: The active site of neprilysin, which includes key residues like HIS583, HIS587, and a coordinated zinc ion, is the target for docking.[4]

-

Grid Box Creation: A grid box is defined to encompass the entire binding site. For the neprilysin structure with PDB ID 6GID, the grid box can be centered at approximately 18.420 Å, -46.949 Å, 14.269 Å (x, y, z) with a grid point spacing of 0.375 Å.[1]

-

Docking Simulation: Software such as AutoDock 4.0 is used to perform the docking.[1] A genetic algorithm is typically employed, with a set number of runs (e.g., 20) to explore various ligand conformations.[1]

-

Analysis: The resulting docking poses are ranked based on their binding energy, and the conformation with the lowest binding energy is selected for further analysis.[1]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

Initial Structure: The most stable docked complex of neprilysin and sacubitrilat from the molecular docking study is used as the starting structure for the MD simulation.[1]

-

System Setup (using GROMACS):

-

Force Field: A suitable force field, such as GROMOS, is chosen to describe the atomic interactions.

-

Solvation: The complex is placed in a periodic box and solvated with a water model like SPC.[1]

-

Ionization: The system is neutralized by adding counter-ions (e.g., K+ and Cl-) to a physiological concentration of approximately 0.15 M.[1]

-

-

Energy Minimization: The energy of the system is minimized using algorithms like steepest descent and conjugate gradient to remove any steric clashes.[1]

-

Equilibration: The system is gradually brought to the desired temperature and pressure through NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[1]

-

Production MD: The production simulation is run for a significant time frame (e.g., 150 ns) under an NPT ensemble to simulate physiological conditions.[1][8]

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to determine the stability and fluctuations of the complex using metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).[8]

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to calculate the binding free energy of a protein-ligand complex from the MD simulation trajectory.[1][9]

-

Snapshot Extraction: Snapshots of the complex are extracted from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, the free energy of the complex, protein, and ligand are calculated separately. The binding free energy is then determined by taking the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.[9]

-

Energy Components: The MM/GBSA calculation includes molecular mechanics energy, polar solvation energy (calculated using the Generalized Born model), and nonpolar solvation energy (calculated based on the solvent-accessible surface area).[3][9]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes and pathways involved in the molecular docking of sacubitril with neprilysin.

Caption: Molecular Docking and Dynamics Workflow.

Caption: Mechanism of Neprilysin Inhibition by Sacubitril.

References

- 1. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sacubitril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. peng-lab.org [peng-lab.org]

Methodological & Application

Application Note: Quantification of Sacubitril and its Active Metabolite LBQ657 in Human Plasma via LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Sacubitril is a neprilysin inhibitor prodrug that is administered in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure.[1] Following administration, sacubitril is rapidly metabolized by esterases to its active form, LBQ657.[2] Monitoring the plasma concentrations of both sacubitril and LBQ657 is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the simultaneous quantification of sacubitril and LBQ657 in human plasma using a rapid, sensitive, and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on a simple protein precipitation extraction procedure, ensuring efficiency and high throughput.[3][4]

Experimental Protocols

This section details the materials and procedures required for the sample preparation and analysis.

1. Materials and Reagents

-

Sacubitril, LBQ657, Sacubitril-d4, and Valsartan-d3 reference standards

-

Acetonitrile (HPLC or MS grade)

-

Dimethylsulfoxide (DMSO)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Drug-free human plasma with K2-EDTA as anticoagulant

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately prepare stock solutions of sacubitril, LBQ657, and their deuterated internal standards (IS), Sacubitril-d4 and Valsartan-d3, in a mixture of acetonitrile and DMSO (1:9, v/v).[1][3] Store these solutions at -20°C.[1][3]

-

Working Solutions (WS): Prepare a series of mixed working solutions containing both sacubitril and LBQ657 by serially diluting the stock solutions with an acetonitrile and water mixture (1:1, v/v).[1][3]

-

Internal Standard (IS) Working Solution: Prepare a mixed IS working solution containing Sacubitril-d4 (600 ng/mL) and Valsartan-d3 (600 ng/mL) in acetonitrile and water (1:1, v/v).[1][3] Store all working solutions at -20°C.[3]

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Curve (CC) Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions (at a 1:20 ratio) to achieve the final concentrations listed in Table 1.[3]

-

Quality Control (QC) Samples: Independently prepare QC samples by spiking blank plasma at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[3]

Table 1: Concentrations of Calibration Standards and QC Samples

| Sample Type | Sacubitril (ng/mL) | LBQ657 (ng/mL) |

| Calibration Standards | ||

| Standard 1 | 2.00 | 5.00 |

| Standard 2 | 4.00 | 10.0 |

| Standard 3 | 20.0 | 50.0 |

| Standard 4 | 100 | 250 |

| Standard 5 | 500 | 1250 |

| Standard 6 | 2000 | 5000 |

| Standard 7 | 3200 | 8000 |

| Standard 8 | 4000 | 10000 |

| QC Samples | ||

| LLOQ QC | 2.00 | 5.00 |

| Low QC (LQC) | 6.00 | 15.00 |

| Medium QC (MQC) | 1600 | 4000 |

| High QC (HQC) | 3000 | 7500 |

4. Sample Preparation (Protein Precipitation)

-

To 50 µL of a plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution.[3]

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[3]

-

Transfer 100 µL of the resulting supernatant to a clean 96-well plate.[1][3]

-

Add 100 µL of an acetonitrile-water mixture (1:1, v/v) to each well.[1][3]

-

Inject 3.0 µL of the final mixture into the LC-MS/MS system for analysis.[1][3]

5. LC-MS/MS Conditions

-

LC System: Standard HPLC or UPLC system.

-

Mobile Phase:

-

Flow Rate: 0.4 mL/min.[4]

-

Gradient Elution: A gradient elution program should be optimized to ensure separation from endogenous interferences.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Triple Quad™ 4000).[3][5]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[3][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The method was fully validated according to FDA guidelines.[3] A summary of the quantitative performance is presented below.

Table 2: LC-MS/MS MRM Transitions and Optimized Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Sacubitril | 412.3 | 234.2 | 57 | 11 | 24 | 20 |

| LBQ657 | 384.3 | 266.2 | 57 | 11 | 21 | 20 |

| Sacubitril-d4 | 416.3 | 266.2 | 57 | 11 | 21 | 20 |

| DP: Declustering Potential; EP: Entrance Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential. Valsartan-d3 is often used as an internal standard in combined analysis but Sacubitril-d4 is sufficient for this specific assay. |

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Sacubitril | 2.00 - 4000 | > 0.99 | 2.00 |

| LBQ657 | 5.00 - 10000 | > 0.99 | 5.00 |

Table 4: Summary of Intra- and Inter-Day Precision and Accuracy

| Analyte | QC Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) |

| Sacubitril | LLOQ | 6.9 | -4.0 to 1.5 | 8.9 | -1.5 |

| LQC | 4.4 | -2.8 to 2.2 | 5.3 | 0.3 | |

| MQC | 2.9 | -3.9 to -0.6 | 4.5 | -2.4 | |

| HQC | 2.4 | -2.2 to 1.2 | 3.1 | -0.9 | |

| LBQ657 | LLOQ | 5.8 | -2.4 to 1.6 | 7.5 | -0.8 |

| LQC | 3.9 | -2.0 to 2.7 | 4.8 | 0.9 | |

| MQC | 2.5 | -3.5 to -0.3 | 3.9 | -2.1 | |

| HQC | 2.1 | -1.9 to 1.5 | 2.8 | -0.7 | |

| Data synthesized from published results. Precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ).[3][5] |

Table 5: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |

| Sacubitril | LQC | 90.5 | 98.7 |

| MQC | 92.1 | 101.2 | |

| HQC | 91.3 | 99.5 | |

| LBQ657 | LQC | 88.9 | 97.6 |

| MQC | 90.7 | 100.5 | |

| HQC | 89.8 | 98.9 | |

| No significant matrix effect or carryover was observed.[3] |

Table 6: Stability Data Summary

| Condition | Stability Duration | Result |

| Stock Solution Stability | ||

| Room Temperature | 16.6 hours | Stable |

| -20°C Storage | 67 days | Stable |

| Plasma Sample Stability | ||

| Bench-Top (Room Temp) | 24 hours | Stable |

| Freeze-Thaw Cycles (-70°C to RT) | 3 cycles | Stable |

| Long-Term Storage (-70°C) | 95 days | Stable |

| Analyte stability was demonstrated under various storage and handling conditions.[1][3] |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample handling to data acquisition.

Caption: Workflow for the LC-MS/MS quantification of sacubitril and LBQ657 in plasma.

The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of sacubitril and its active metabolite LBQ657 in human plasma. The simple protein precipitation sample preparation, coupled with a short chromatographic run time, makes this method highly suitable for supporting clinical pharmacokinetic studies.[3] The validation data demonstrates excellent linearity, precision, accuracy, and stability, meeting the regulatory requirements for bioanalytical method validation.[3]

References

Application Notes and Protocols for Preclinical Evaluation of Sacubitril/Valsartan in Animal Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril/valsartan, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a significant advancement in the treatment of heart failure. Its dual mechanism of action involves the simultaneous blockade of the angiotensin II type 1 (AT1) receptor by valsartan and the inhibition of neprilysin by sacubitril's active metabolite, LBQ657.[1][2] This combined action reduces the vasoconstrictive and profibrotic effects of the renin-angiotensin-aldosterone system (RAAS) while increasing the levels of natriuretic peptides and other vasoactive substances, leading to vasodilation, natriuresis, and anti-remodeling effects.[2][3] Preclinical evaluation of sacubitril/valsartan in relevant animal models of heart failure is crucial for understanding its therapeutic potential and underlying mechanisms.

Mechanism of Action of Sacubitril/Valsartan

Sacubitril/valsartan's therapeutic efficacy stems from its synergistic effects on two key pathways implicated in the pathophysiology of heart failure.

References

- 1. researchgate.net [researchgate.net]

- 2. Sacubitril Valsartan Enhances Cardiac Function and Alleviates Myocardial Infarction in Rats through a SUV39H1/SPP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sacubitril/Valsartan Decreases Cardiac Fibrosis in Left Ventricle Pressure Overload by Restoring PKG Signaling in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Oral Administration of Sacubitril/Valsartan in Rodents: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril/valsartan, the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a significant advancement in the management of heart failure. Its dual mechanism of action involves the simultaneous blockade of the angiotensin II type 1 (AT1) receptor by valsartan and the inhibition of neprilysin by sacubitril's active metabolite, sacubitrilat. This combined action reduces the detrimental effects of the renin-angiotensin-aldosterone system (RAAS) and enhances the beneficial effects of natriuretic peptides, leading to vasodilation, natriuresis, and a reduction in cardiac remodeling and fibrosis.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the oral administration of sacubitril/valsartan in rodent models, a critical step in preclinical research aimed at understanding its therapeutic potential and mechanisms of action in various cardiovascular and related diseases.

Mechanism of Action

Sacubitril/valsartan exerts its effects through two primary signaling pathways:

-

Neprilysin Inhibition: Sacubitril is a prodrug that is rapidly converted to its active metabolite, sacubitrilat. Sacubitrilat inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By preventing the breakdown of these peptides, sacubitrilat increases their bioavailability, leading to enhanced vasodilation, decreased blood volume, and reduced cardiac hypertrophy and fibrosis.

-

Angiotensin II Receptor Blockade: Valsartan is a potent and selective AT1 receptor blocker. It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby antagonizing the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of angiotensin II.

The synergistic action of these two mechanisms provides a more comprehensive approach to combating the pathophysiological changes associated with heart failure and other cardiovascular diseases.

Caption: Dual mechanism of sacubitril/valsartan.

Pharmacokinetics

While detailed pharmacokinetic data for sacubitril/valsartan in rodents is not extensively published, human pharmacokinetic parameters provide a useful reference. Following oral administration, sacubitril is rapidly absorbed and converted to its active metabolite, sacubitrilat.

Table 1: Human Pharmacokinetic Parameters of Sacubitril, Sacubitrilat, and Valsartan [3]

| Parameter | Sacubitril | Sacubitrilat | Valsartan |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~2.5 hours | ~2.0 hours |

| Half-life (t1/2) | ~1.1 - 3.6 hours | ~9.9 - 11.1 hours | Not specified |

| Protein Binding | 94-97% | 94-97% | Not specified |

| Metabolism | Hydrolyzed by esterases to sacubitrilat | Minimal | Minimal |

| Excretion | Primarily as sacubitrilat via urine | Urine | Feces |

Note: These values are from human studies and may differ in rodent models.

Experimental Protocols

Preparation of Sacubitril/Valsartan for Oral Gavage

Sacubitril/valsartan is commercially available as tablets. For administration to rodents, these tablets need to be crushed and suspended in a suitable vehicle.

Materials:

-

Sacubitril/valsartan tablets

-

Mortar and pestle

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in water, or corn oil)[4]

-

Graduated cylinder or volumetric flask

-

Stir plate and stir bar

-

Storage container (e.g., amber bottle)

Procedure:

-

Calculate the required amount of sacubitril/valsartan based on the desired dose and the number of animals to be treated.

-

Crush the tablets to a fine powder using a mortar and pestle.

-

Measure the appropriate volume of the chosen vehicle.

-

Gradually add the powdered drug to the vehicle while continuously stirring to ensure a uniform suspension. A magnetic stir plate can be used for this purpose.

-

Store the suspension in a labeled, light-protected container. Shake well before each use to ensure a homogenous mixture.

Oral Gavage Procedure in Rats

Oral gavage is a standard method for precise oral administration of substances to rodents.

Materials:

-

Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)

-

Syringe

-

Prepared sacubitril/valsartan suspension

-

Animal scale

Procedure:

-

Weigh the rat to determine the correct volume of suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.

-

Draw the calculated volume of the sacubitril/valsartan suspension into the syringe.

-

Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and support its body.

-

With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

-

Once the needle is in the correct position (the tip should be in the stomach), slowly administer the suspension.

-

Gently withdraw the needle and return the rat to its cage.

-

Monitor the animal for a short period after the procedure to ensure there are no adverse effects.

Caption: General experimental workflow.

Quantitative Data from Rodent Studies

The following tables summarize the efficacy of sacubitril/valsartan in various rodent models of cardiovascular disease.

Table 2: Effects of Sacubitril/Valsartan on Cardiac Function in a Rat Model of Myocardial Infarction [2]

| Parameter | Sham | Myocardial Infarction (MI) + Vehicle | MI + Valsartan (31 mg/kg/day) | MI + Sacubitril/Valsartan (68 mg/kg/day) |

| Left Ventricular Ejection Fraction (LVEF) (%) | 75.3 ± 4.1 | 45.2 ± 3.8 | 55.1 ± 4.2 | 65.4 ± 4.5# |

| Left Ventricular Fractional Shortening (FS) (%) | 40.1 ± 3.2 | 22.5 ± 2.9 | 28.3 ± 3.1 | 35.2 ± 3.6# |

| Left Ventricular End-Systolic Diameter (LVEDs) (mm) | 3.9 ± 0.4 | 6.8 ± 0.6 | 5.7 ± 0.5 | 4.8 ± 0.5# |

*p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan

Table 3: Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Hypertrophy in a Rat Model of Myocardial Infarction [2]

| Parameter | Sham | Myocardial Infarction (MI) + Vehicle | MI + Valsartan (31 mg/kg/day) | MI + Sacubitril/Valsartan (68 mg/kg/day) |

| Collagen I Content (%) | 1.2 ± 0.3 | 8.9 ± 1.1 | 5.6 ± 0.8 | 3.1 ± 0.6# |

| Collagen III Content (%) | 0.8 ± 0.2 | 6.5 ± 0.9 | 4.2 ± 0.7 | 2.3 ± 0.5# |

| Myocardial Hypertrophy Index | 2.1 ± 0.2 | 3.8 ± 0.4 | 2.9 ± 0.3 | 2.3 ± 0.3# |

*p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan

Table 4: Effects of Sacubitril/Valsartan in a Mouse Model of Obesity-Related Metabolic Heart Disease [5]

| Parameter | Control Diet | High-Fat/High-Sucrose (HFHS) Diet + Vehicle | HFHS + Valsartan (50 mg/kg/day) | HFHS + Sacubitril/Valsartan (100 mg/kg/day) |

| Diastolic Dysfunction (E/e') | 25.1 ± 1.2 | 35.2 ± 1.8 | 33.9 ± 2.1 | 28.5 ± 1.5# |

| Interstitial Fibrosis (%) | 2.1 ± 0.3 | 5.8 ± 0.6 | 5.5 ± 0.7 | 3.2 ± 0.4# |

| Myocyte Cross-Sectional Area (µm²) | 180 ± 10 | 250 ± 15 | 210 ± 12 | 205 ± 11 |

*p < 0.05 vs. HFHS + Vehicle; #p < 0.05 vs. HFHS + Valsartan

Conclusion

The oral administration of sacubitril/valsartan in rodent models is a valuable tool for investigating its therapeutic potential in a variety of cardiovascular and related diseases. The protocols outlined in these application notes provide a foundation for conducting such preclinical studies. The robust efficacy of sacubitril/valsartan in improving cardiac function and attenuating adverse remodeling in various rodent models underscores its importance as a therapeutic agent and a subject of continued research.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111358783A - Sacubitril valsartan sodium pharmaceutical preparation - Google Patents [patents.google.com]

- 5. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell-Based Screening of Neprilysin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides.[1] Its substrates include natriuretic peptides, bradykinin, substance P, and the amyloid-β peptide.[2][3] Due to its involvement in cardiovascular regulation and neurological processes, neprilysin has emerged as a significant therapeutic target for various conditions, including heart failure and Alzheimer's disease.[3][4] The development of neprilysin inhibitors, such as sacubitril (the active component of Entresto®), has highlighted the therapeutic potential of modulating this enzyme's activity.[5]

These application notes provide detailed protocols for in vitro cell-based assays designed to screen and characterize neprilysin inhibitors. The described methods are essential for identifying novel inhibitory compounds and elucidating their mechanisms of action in a cellular context.

Data Presentation: Inhibitory Activity of Known Neprilysin Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known neprilysin inhibitors. These values were determined using various in vitro assay formats and provide a benchmark for comparison when screening new compounds.

| Inhibitor | IC50 Value | Assay Conditions/Cell Line | Reference(s) |

| Sacubitril (AHU-377) | 5 nM | Not specified | [6] |

| Phosphoramidon | 34 nM | Enzyme assay | [4][7] |

| Phosphoramidon | <10 nM | Aβ1–40 cleavage assay with wild-type NEP | [8] |

| Thiorphan | Not specified | Used as a specific neprilysin inhibitor in vivo | [9][10][11] |

| Fasidotrilat | 5.1 nM | Enzyme assay | [4] |

Signaling Pathways and Experimental Workflow

Neprilysin Signaling Pathway

Neprilysin is a cell surface enzyme that degrades various signaling peptides, thereby terminating their activity. Inhibition of neprilysin leads to the accumulation of these peptides, which can then exert their downstream effects. A key pathway affected by neprilysin inhibition is the natriuretic peptide system.

Caption: Neprilysin signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Screening Neprilysin Inhibitors

The general workflow for screening neprilysin inhibitors in a cell-based format involves cell culture, sample preparation, incubation with a fluorogenic substrate and test compounds, and subsequent measurement of fluorescence.

Caption: General experimental workflow for a cell-based neprilysin inhibitor screening assay.

Experimental Protocols

Cell Culture and Lysate Preparation

This protocol is suitable for adherent cell lines such as human neuroblastoma SH-SY5Y cells or suspension cells like the human B-cell precursor leukemia line Nalm-6, which is known to express functional neprilysin.[1][12][13]

Materials:

-

Neprilysin-expressing cell line (e.g., SH-SY5Y, Nalm-6)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS)

-

Cell scraper (for adherent cells)

-

NEP Assay Buffer (e.g., from a commercial kit)

-

Microcentrifuge

Procedure:

-

Culture cells to a density of approximately 1-2 x 10^6 cells/mL. For adherent cells, this will correspond to a confluent flask.

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.

-

For adherent cells, add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a microcentrifuge tube. For suspension cells, resuspend the final cell pellet in 1 mL of ice-cold PBS.

-

Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold NEP Assay Buffer containing freshly added protease inhibitors (e.g., 1 mM PMSF and 10 µg/mL aprotinin).[14][15]

-

Homogenize the cell suspension by sonication or by passing it through a fine-gauge needle.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[14]

-

Carefully collect the supernatant, which contains the cell lysate with active neprilysin.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

The cell lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Fluorometric Neprilysin Activity Assay

This protocol is based on the use of a fluorogenic neprilysin substrate that is cleaved by the enzyme to release a fluorescent product. The increase in fluorescence is proportional to neprilysin activity.

Materials:

-

Cell lysate (prepared as described above)

-

NEP Assay Buffer

-

Fluorogenic neprilysin substrate (e.g., Abz-based peptide)[14][15]

-

Neprilysin inhibitor compounds (test compounds and a known inhibitor as a positive control, e.g., Thiorphan or Phosphoramidon)

-

96-well white, flat-bottom microplate

-

Fluorescence microplate reader capable of kinetic measurements at 37°C and with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[14][15]

Procedure:

-

Assay Preparation:

-

Prepare a dilution series of your test inhibitor compounds and the positive control inhibitor in NEP Assay Buffer.

-

Dilute the cell lysate in NEP Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired measurement period. This may require optimization. A final protein concentration of less than 15 µg per well is recommended to avoid substrate suppression.[14][15]

-

-

Assay Plate Setup:

-

Add 90 µL of the diluted cell lysate to each well of the 96-well plate.

-

Include wells for a "no inhibitor" control (vehicle control) and a "no enzyme" control (background control, containing only NEP Assay Buffer).

-

Add 10 µL of the diluted inhibitor solutions to the appropriate wells. For the vehicle control, add 10 µL of the vehicle used to dissolve the inhibitors.

-

-

Substrate Preparation and Addition:

-

Initiation of the Reaction and Measurement:

-

Start the enzymatic reaction by adding 10 µL of the pre-warmed NEP substrate working solution to each well. The final volume in each well should be 100 µL.

-

Immediately place the plate in the fluorescence microplate reader, which has been pre-heated to 37°C.

-

Measure the fluorescence in kinetic mode for 1-2 hours, taking readings every 1-2 minutes.[14][15]

-

-

Data Analysis:

-

For each well, determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

-

Subtract the rate of the background control from all other rates.

-

Calculate the percentage of neprilysin inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.[16]

-

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro cell-based screening of neprilysin inhibitors. By employing these methods, researchers can effectively identify and characterize novel compounds with the potential to modulate neprilysin activity for therapeutic benefit. Careful optimization of cell culture conditions and assay parameters will ensure the generation of reliable and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of captopril and thiorphan on the proliferation of human neoplastic cell lines and their influence on cytostatic activity of interferon alpha or cytotoxic activity of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of hypoxic effect on neprilysin activity in human neuroblastoma SH-SY5Y cells using a novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Fibrosis Markers Following Sacubitril Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, kidneys, and liver. This process leads to tissue stiffening, organ dysfunction, and eventual failure. Key protein markers are upregulated during fibrosis, including alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and Collagen I, a major component of the fibrotic scar. The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a central mediator of fibrosis, promoting the transformation of fibroblasts into myofibroblasts and stimulating ECM production.

Sacubitril, a neprilysin inhibitor, is a component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan. This combination therapy has demonstrated significant clinical benefits in heart failure.[1][2][3][4] Beyond its hemodynamic effects, emerging evidence highlights the direct anti-fibrotic properties of sacubitril/valsartan.[2][5][6][7] Western blot analysis is a crucial technique to quantify the changes in key fibrosis markers in response to sacubitril treatment, providing valuable insights into its mechanism of action and therapeutic efficacy.

Mechanism of Action: Sacubitril's Anti-Fibrotic Effects

Sacubitril, in combination with valsartan, mitigates fibrosis through multiple signaling pathways. The primary mechanism involves the inhibition of neprilysin, which leads to increased levels of natriuretic peptides. These peptides can counteract fibrotic processes. Furthermore, studies have shown that sacubitril/valsartan can attenuate fibrosis by:

-

Inhibiting the TGF-β1/Smad Pathway: Sacubitril/valsartan has been shown to decrease the expression of TGF-β1 and the phosphorylation of its downstream effector, Smad3.[3][7] This inhibition reduces the signaling cascade that promotes the expression of pro-fibrotic genes.

-

Restoring Protein Kinase G (PKG) Signaling: In cardiac fibroblasts, sacubitril/valsartan can restore PKG signaling, which in turn inhibits Rho activation, a key process in myofibroblast transition.[5][6]

-

Modulating other signaling pathways: Research also suggests that sacubitril can ameliorate cardiac fibrosis by inhibiting the TRPM7 channel and suppressing inflammatory pathways such as NF-κB.[2][7] In diabetic kidney disease, sacubitril/valsartan has been found to ameliorate tubulointerstitial fibrosis by restoring mitochondrial homeostasis through the Sirt1/PGC1α pathway.[8][9][10][11]

The following diagram illustrates the key signaling pathways involved in the anti-fibrotic effects of sacubitril.

References

- 1. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]

- 4. Effects of Sacubitril/Valsartan on biomarkers of fibrosis and inflammation in patients with heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sacubitril/valsartan ameliorates tubulointerstitial fibrosis by restoring mitochondrial homeostasis in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sacubitril/valsartan ameliorates tubulointerstitial fibrosis by restoring mitochondrial homeostasis in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Gene Expression Analysis in Cardiac Tissue Post-Sacubitril Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril, administered in combination with valsartan, represents a cornerstone in the treatment of heart failure. This combination, known as an angiotensin receptor-neprilysin inhibitor (ARNI), offers a dual mechanism of action. Valsartan blocks the angiotensin II type 1 (AT1) receptor, mitigating the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction and cardiac fibrosis.[1][2] Simultaneously, sacubitril's active metabolite, LBQ657, inhibits neprilysin, an enzyme responsible for degrading natriuretic peptides (NPs) like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[3][4] By preventing NP degradation, sacubitril enhances NP-mediated signaling, which promotes vasodilation, natriuresis, and antifibrotic effects.[5][6]

Understanding the molecular sequelae of sacubitril administration is critical for elucidating its cardioprotective mechanisms and identifying novel therapeutic targets. Gene expression analysis in cardiac tissue provides a powerful tool to dissect the downstream effects of ARNI therapy on pathways governing cardiac remodeling, fibrosis, inflammation, and hypertrophy.[7][8] These application notes provide detailed protocols for tissue handling, RNA extraction, and gene expression analysis, alongside a summary of expected molecular changes to guide researchers in this field.

Key Signaling Pathways Modulated by Sacubitril/Valsartan

The therapeutic efficacy of sacubitril/valsartan stems from its simultaneous modulation of two key neurohormonal systems.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Valsartan blocks the AT1 receptor, preventing angiotensin II from promoting vasoconstriction, aldosterone release, and profibrotic signaling.[2]

-

Augmentation of the Natriuretic Peptide (NP) System: Sacubitril inhibits neprilysin, leading to increased bioavailability of natriuretic peptides. These peptides activate guanylate cyclase-A receptors, increasing cyclic guanosine monophosphate (cGMP) levels, which in turn mediate beneficial cardiovascular effects.[9]

These primary actions lead to downstream modulation of pathways involved in cardiac fibrosis, such as the Transforming Growth Factor-β (TGF-β) signaling cascade.[7][10][11]

Caption: Dual mechanism of action of sacubitril/valsartan.

Caption: Sacubitril's inhibitory effect on the TGF-β fibrosis pathway.

Experimental Workflow

A typical workflow for analyzing gene expression in cardiac tissue involves sample collection, RNA extraction, quality control, reverse transcription, and quantitative PCR, followed by data analysis.

Caption: Standard workflow for cardiac gene expression analysis.

Detailed Experimental Protocols

Protocol 1: Cardiac Tissue Homogenization and RNA Extraction

High-quality RNA is essential for reliable gene expression data. Cardiac tissue is particularly fibrous, requiring a robust extraction method. Silica-membrane-based kits designed for fibrous tissues are recommended for their ability to yield high-integrity RNA.[12][13]

Materials:

-

Frozen cardiac tissue (~30-50 mg)

-

Liquid nitrogen

-

Pre-chilled sterile mortar and pestle

-

Qiagen RNeasy Fibrous Tissue Mini Kit (or similar)

-

β-mercaptoethanol (BME)

-

RNase-free water, tubes, and pipette tips

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer (e.g., Agilent 2100)

Procedure:

-

Preparation: Pre-chill the mortar and pestle with liquid nitrogen. Prepare Buffer RLT with 10 µl of BME per 1 ml of buffer.

-

Tissue Pulverization: Place the frozen cardiac tissue sample in the chilled mortar. Add a small amount of liquid nitrogen and grind the tissue into a fine powder using the pestle. Do not allow the tissue to thaw.

-

Lysis: Quickly transfer the powdered tissue into a tube containing 600 µl of the prepared Buffer RLT. Immediately homogenize using a mechanical homogenizer until the lysate is uniform.

-

Centrifugation: Centrifuge the lysate for 3 minutes at maximum speed to pellet any debris.

-

Ethanol Addition: Carefully transfer the supernatant to a new microcentrifuge tube. Add 1 volume (approx. 600 µl) of 70% ethanol and mix well by pipetting.

-

Column Binding: Transfer the sample, including any precipitate, to an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

-

DNase Treatment (On-Column):

-

Add 350 µl of Buffer RW1 to the RNeasy column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

-

Prepare the DNase I incubation mix as per the kit instructions (e.g., 10 µl DNase I stock solution in 70 µl Buffer RDD).

-

Add the DNase I mix directly to the RNeasy column membrane and incubate at room temperature for 15 minutes.

-

-

Washing:

-

Add 350 µl of Buffer RW1 to the column and centrifuge for 15 seconds. Discard the flow-through.

-

Add 500 µl of Buffer RPE to the column and centrifuge for 15 seconds. Discard the flow-through.

-

Add another 500 µl of Buffer RPE and centrifuge for 2 minutes to dry the membrane completely.

-

-

Elution: Place the RNeasy column in a new 1.5 ml collection tube. Add 30-50 µl of RNase-free water directly to the membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

-

Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

-

Assess RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value ≥ 7 is recommended for downstream applications like qPCR.[12]

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for cDNA synthesis and subsequent qPCR to quantify the expression of target genes.

Materials:

-

Extracted total RNA (1 µg)

-

cDNA synthesis kit (e.g., iScript Reverse Transcriptase kit)[16]

-

SYBR Green qPCR Master Mix (e.g., iQ SYBR Green Supermix)[16][17]

-

Nuclease-free water

-

Forward and reverse primers for target and reference genes (see Table 2 for examples)

-

qPCR instrument (e.g., Bio-Rad CFX Connect)[16]

Procedure:

Part A: cDNA Synthesis

-

In a 0.2 ml PCR tube, prepare the reverse transcription reaction mix according to the manufacturer's protocol. For a 20 µl reaction, this typically includes:

-

5X Reaction Buffer: 4 µl

-

Reverse Transcriptase: 1 µl

-

Total RNA: 1 µg

-

Nuclease-free water: to a final volume of 20 µl

-

-

Gently mix by pipetting and briefly centrifuge.

-

Perform the reverse transcription in a thermal cycler using the kit's recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).

-

The resulting cDNA can be stored at -20°C or used immediately for qPCR.

Part B: qPCR Reaction

-

Dilute the cDNA template 1:5 or 1:10 with nuclease-free water.

-

Prepare the qPCR reaction mix in a new tube. For a 20 µl reaction per well:

-

2X SYBR Green Master Mix: 10 µl

-

Forward Primer (10 µM): 0.5 µl

-

Reverse Primer (10 µM): 0.5 µl

-

Diluted cDNA: 2 µl

-

Nuclease-free water: 7 µl

-

-

Aliquot 20 µl of the master mix into each well of a qPCR plate. Run each sample in triplicate. Include no-template controls (NTCs) for each primer set.

-

Seal the plate and centrifuge briefly.

-

Run the plate in a qPCR instrument using a standard amplification protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 sec and 60°C for 30 sec).[17][18]

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.

Part C: Data Analysis

-

Export the raw quantification cycle (Cq) values.

-

Normalize the Cq value of each target gene to the Cq value of a stable reference gene (e.g., GAPDH, 18S) to obtain the ΔCq:

-

ΔCq = Cq(target gene) - Cq(reference gene)

-

-

Calculate the ΔΔCq by comparing the experimental group (Sacubitril-treated) to the control group:

-

ΔΔCq = ΔCq(treated) - ΔCq(control)

-

-

Calculate the fold change in gene expression using the 2-ΔΔCq method.[19]

Protocol 3: Western Blotting for Protein Validation

Western blotting is used to confirm that changes in mRNA levels translate to corresponding changes in protein expression.

Materials:

-

Cardiac tissue lysate (prepared using RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., α-SMA, Collagen I, MMP9)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[20]